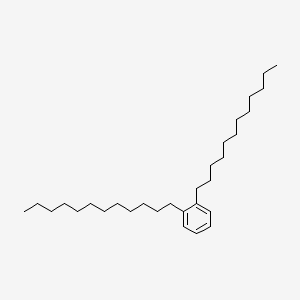

1,2-Didodecylbenzene

Description

Properties

CAS No. |

39888-70-5 |

|---|---|

Molecular Formula |

C30H54 |

Molecular Weight |

414.7 g/mol |

IUPAC Name |

1,2-didodecylbenzene |

InChI |

InChI=1S/C30H54/c1-3-5-7-9-11-13-15-17-19-21-25-29-27-23-24-28-30(29)26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-28H,3-22,25-26H2,1-2H3 |

InChI Key |

WJECKFZULSWXPN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC1=CC=CC=C1CCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1CCCCCCCCCCCC |

Appearance |

Solid powder |

Other CAS No. |

99948-83-1 39888-70-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Didodecylbenzene; AI3-00433 AI3 00433; AI300433 |

Origin of Product |

United States |

Isomerism and Advanced Structural Investigations of Didodecylbenzenes

Regioisomeric Landscape of Didodecylbenzene Derivatives (e.g., ortho-, meta-, para- Isomers)

The substitution pattern of the two dodecyl groups on the benzene (B151609) ring defines the primary form of isomerism in didodecylbenzenes, resulting in three main regioisomers: ortho-, meta-, and para-didodecylbenzene. These isomers are distinguished by the positions of the dodecyl chains relative to each other on the six-membered aromatic ring.

ortho-Didodecylbenzene (1,2-Didodecylbenzene): The two dodecyl substituents are located on adjacent carbon atoms of the benzene ring (positions 1 and 2).

meta-Didodecylbenzene (1,3-Didodecylbenzene): The dodecyl substituents are separated by one carbon atom on the ring (positions 1 and 3).

para-Didodecylbenzene (1,4-Didodecylbenzene): The dodecyl substituents are located on opposite sides of the benzene ring (positions 1 and 4).

The synthesis of dialkylbenzenes, including didodecylbenzenes, can yield a mixture of these regioisomers depending on the reaction conditions, such as those used in Friedel-Crafts alkylation taylorandfrancis.com. The dodecyl group, being an alkyl chain, is generally considered an activating and ortho, para-directing substituent in electrophilic aromatic substitution reactions ulethbridge.caqorganica.es. However, with two bulky dodecyl groups, steric hindrance can influence the product distribution, potentially favoring meta-substitution to some extent, although alkyl groups typically favor ortho and para positions ulethbridge.caqorganica.es. The complexity of isomer formation in dialkylbenzenes made from benzene and 1-dodecene (B91753) can be significant, with possibilities for the alkyl chains to attach at various positions on the ring and for branching within the alkyl chains themselves, leading to a large number of potential isomers taylorandfrancis.com.

Stereochemical Aspects in the Synthesis and Characterization of Didodecylated Systems

For simple linear alkyl chains like the dodecyl group, the primary stereochemical consideration relates to the conformation of the chain (e.g., anti or gauche) rather than chiral centers, as there are typically no asymmetric carbons present in the dodecyl chain itself. However, in more complex didodecylated systems, particularly those incorporating the didodecyl moiety into larger or more functional molecules, stereochemical aspects can become significant. For instance, studies on didodecyl nih.govbenzothieno[3,2-b] nih.govbenzothiophenes have investigated the stereochemistry of cyclization mechanisms during their synthesis researchgate.netacs.orgacs.orgnih.gov. Similarly, in didodecylated compounds containing sulfinyl groups, unique stereochemical characteristics imparted by the functional group can influence the regioselectivity and stereoselectivity of reactions a2bchem.com. While this compound itself does not possess chiral centers, the synthesis and characterization of didodecylated compounds in general may involve controlling and analyzing stereochemistry, especially when the dodecyl chains are attached to a chiral scaffold or when the synthesis involves steps that can generate stereoisomers ontosight.ai.

Impact of Molecular Isomerism and Packing on Functional Properties

For example, in related organic semiconductor materials, the molecular packing motif has a strong impact on charge carrier transport properties researchgate.netnih.govresearchgate.netnih.govresearchgate.net. Different isomers can exhibit distinct packing structures, such as layered π-stacks or herringbone arrangements rsc.org. The efficiency of charge transport is highly sensitive to the degree of crystallinity and the orientation of crystal grains, both of which are influenced by molecular packing nih.gov. The length and symmetry of alkyl chains are known to affect layered crystallinity rsc.org. While direct studies on the impact of regioisomerism on the properties of simple didodecylbenzenes are less prevalent in the provided results, research on more complex didodecylated aromatic systems demonstrates that even subtle differences in the position of dodecyl chains can lead to significant variations in solid-state organization and performance in applications like organic electronics researchgate.netnih.govresearchgate.net. The para isomer (1,4-didodecylbenzene), being the most symmetrical, might be expected to exhibit different packing behavior and potentially higher melting points compared to the ortho and meta isomers due to more efficient packing in the crystal lattice quora.com.

Advanced Spectroscopic and Diffraction Methods for Detailed Structural Elucidation

Detailed structural characterization of didodecylbenzenes and their isomers relies on advanced spectroscopic and diffraction techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure and identifying the substitution pattern of didodecylbenzene isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons are particularly informative for distinguishing between ortho, meta, and para isomers orgchemboulder.comwvu.eduresearchgate.net. The signals from the long dodecyl chains also provide characteristic resonances.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present. While the basic benzene ring and alkyl chain stretches are common to all isomers, subtle differences in the out-of-plane bending vibrations of the aromatic C-H bonds can sometimes help distinguish substitution patterns orgchemboulder.comwvu.edu.

Mass Spectrometry (MS): Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is crucial for determining the molecular weight and identifying the components in a mixture of isomers. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help elucidate the structure of specific isomers acs.org.

X-ray Diffraction (XRD): X-ray diffraction is a powerful technique for determining the crystal structure and molecular packing in the solid state. Single-crystal XRD can provide precise details about bond lengths, bond angles, and the arrangement of molecules in the crystal lattice rsc.orgosti.gov. This is particularly important for understanding the relationship between molecular structure, packing, and bulk properties, especially in crystalline materials researchgate.netresearchgate.netnih.govresearchgate.net. Powder XRD can provide information on the crystallinity and phase behavior of the material.

These techniques, often used in combination, enable comprehensive structural characterization, which is essential for understanding the properties and behavior of didodecylbenzenes and their derivatives.

Data Table: Properties of Didodecylbenzene Isomers (Selected Data)

| Compound Name | Molecular Formula | PubChem CID | Molecular Weight ( g/mol ) | Form (Observed) | Melting Point (°C) |

| This compound | C₃₀H₅₄ | N/A | 414.75 | Liquid | N/A |

| 1,3-Didodecylbenzene | C₃₀H₅₄ | 15597205 | 414.75 | N/A | N/A |

| 1,4-Didodecylbenzene | C₃₀H₅₄ | 24882822 | 414.75 | Solid | 40-44 sigmaaldrich.cn |

Detailed Research Findings (Illustrative Example from Related Compounds):

Applications and Functionalization in Advanced Materials Science and Supramolecular Chemistry

Didodecylbenzene Derivatives in Organic Electronic Materials

The rational design and synthesis of organic semiconductors are paramount for the advancement of flexible, low-cost, and efficient electronic and optoelectronic devices. Didodecylation, the introduction of two dodecyl chains, often at specific positions on a conjugated core, is a common functionalization strategy employed to tailor the properties of these materials.

Design and Development of Organic Semiconductors Utilizing Didodecylated Systems

Didodecylated systems have been successfully integrated into the molecular design of various organic semiconductors. A prominent example is 2,7-didodecyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene (C12-BTBT), a small molecule semiconductor that has attracted considerable attention due to its favorable charge transport properties. uni.lucenmed.comfishersci.com Other didodecylated organic semiconductors explored include isomers of didodecyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene, 8,16-didodecyl-8,16-dihydrobenzo[a]benzoindolo[2,3-h]-carbazole (C12-BBICZ), and didodecyl-substituted pentathiophenes. The presence of the dodecyl chains typically enhances the solubility of these organic semiconductors in common organic solvents, facilitating solution-based processing techniques such as spin coating and printing, which are desirable for large-area and low-cost fabrication of organic electronic devices. fishersci.com

Investigations into Charge Carrier Transport and Mobility in Didodecylated Organic Materials

The charge carrier mobility in organic semiconductors is a critical parameter determining device performance. Investigations into didodecylated organic materials have revealed impressive charge transport characteristics. For instance, C12-BTBT has demonstrated high hole mobilities. Studies using terahertz spectroscopy on C12-BTBT devices have yielded intra-band hole mobilities of 9 cm² V⁻¹ s⁻¹. uni.lu In organic field-effect transistors (OFETs), solution-processed C12-BTBT has shown average field-effect mobilities exceeding 7 cm² V⁻¹ s⁻¹, with maximum mobilities reaching approximately 10 cm² V⁻¹ s⁻¹. fishersci.com Notably, field-induced time-resolved microwave conductivity measurements on C12-BTBT have even indicated an exceptionally high average interfacial mobility of 170 cm² V⁻¹ s⁻¹ over short length and time scales, approaching the hole mobility in single-crystalline silicon and highlighting the significant potential of this material for organic electronics. The long alkyl chains in didodecylated systems influence molecular packing and solid-state order, which are crucial factors affecting charge transport efficiency in organic semiconductors. cenmed.com

Structure-Performance Relationships in Organic Field-Effect Transistors and Optoelectronic Devices

The performance of organic electronic and optoelectronic devices is intimately linked to the molecular structure and the resulting solid-state organization of the active organic semiconductor layer. In OFETs, the field-effect mobility, threshold voltage, and on/off current ratio are key performance indicators influenced by the organic semiconductor film's crystalline structure, molecular packing, and morphology. The introduction of didodecyl chains impacts these structural aspects, thereby affecting device performance. For example, the high mobilities observed in C12-BTBT-based OFETs are attributed to the formation of large polycrystalline domains with well-ordered, edge-on oriented structures when processed from suitable solvent mixtures. fishersci.com The dodecyl chains facilitate favorable molecular assembly and crystallization, which are essential for efficient charge transport in the transistor channel. cenmed.com Didodecylated materials also find application in optoelectronic devices, which are systems that interact with light, such as organic light-emitting diodes (OLEDs), solar cells, and photodetectors. The ability to tune the electronic and optical properties through molecular design, coupled with improved processability afforded by the dodecyl chains, makes didodecylated systems promising candidates for high-performance optoelectronic applications.

Integration of Didodecylated Units into Polymer Architectures

Beyond small molecule semiconductors, didodecylated units are also incorporated into conjugated polymer architectures. This functionalization strategy aims to combine the electronic or optical properties of the conjugated polymer backbone with the processing advantages and morphological control offered by the long alkyl side chains.

Synthesis of Copolymers Incorporating Didodecylbenzene Moieties

The synthesis of copolymers incorporating didodecylated moieties involves integrating monomers or building blocks functionalized with dodecyl chains into the polymer backbone during polymerization. While direct incorporation of 1,2-didodecylbenzene as a monomer unit in conjugated polymers might be less common due to its non-conjugated nature, didodecyl-substituted aromatic or heteroaromatic units are frequently used as co-monomers. For instance, copolymers like poly(9,9-didodecylfluorene-alt-thieno[3,2-b]thiophene) (P1) are synthesized using didodecyl-substituted fluorene (B118485) monomers, demonstrating the incorporation of didodecyl chains adjacent to a conjugated system. Another approach involves using building blocks like 3,3'-didodecyl-2,2'-bithiophene in polymerization reactions to create copolymers with didodecyl substituents on thiophene (B33073) units within the conjugated backbone. These synthetic strategies allow for the preparation of soluble conjugated polymers with tailored electronic and structural properties.

Supramolecular Assembly and Self-Organization of Didodecylated Molecules

The ability of molecules to spontaneously associate into ordered structures through non-covalent interactions is known as self-assembly. This phenomenon is fundamental to the creation of complex architectures in biological systems and is a key strategy in the design of new materials with tailored properties. Didodecylated molecules, including this compound, are particularly relevant in this context due to the interplay between their aromatic and aliphatic components.

Principles of Self-Assembly in Long-Chain Aromatic Compounds

Self-assembly in long-chain aromatic compounds is driven by a delicate balance of intermolecular forces. These molecules typically consist of a π-conjugated core and flexible alkyl chains. The self-assembly process leads to the spontaneous organization of these molecular building blocks into larger, ordered supramolecular assemblies. The resulting structures and their stability are dictated by the nature and strength of the non-covalent interactions between the molecules and, in some cases, between the molecules and a substrate surface. researchgate.netbeilstein-journals.org

Role of Non-Covalent Interactions (e.g., Alkyl Chain Interdigitation, π-Stacking)

Several types of non-covalent interactions play crucial roles in the self-assembly of didodecylated and other long-chain aromatic compounds. Van der Waals forces, particularly between the long alkyl chains, are significant drivers for assembly, promoting arrangements such as alkyl chain interdigitation. researchgate.netbeilstein-journals.orgacs.org This interdigitation allows for close packing of the aliphatic tails, contributing to the stability of the assembled structure.

Simultaneously, π-π stacking interactions between the aromatic cores of the molecules are vital for establishing order and directionality within the assembly. researchgate.netacs.orgmdpi.comresearchgate.netrsc.orgrsc.orgpku.edu.cnresearchgate.netrsc.org These interactions involve the attractive forces between the electron clouds of adjacent aromatic rings. The specific arrangement of the aromatic cores (e.g., face-to-face or offset) is influenced by factors such as the electron density of the rings and the presence of substituents. mdpi.com

Formation of Ordered One- and Two-Dimensional Nanostructures

The controlled self-assembly of long-chain aromatic molecules can lead to the formation of ordered nanostructures with specific dimensions and morphologies. Depending on the molecular design, concentration, solvent, temperature, and substrate (if assembling on a surface), these molecules can organize into one-dimensional (1D) or two-dimensional (2D) architectures. researchgate.netrsc.orgmdpi.comacs.orgnih.govhep.com.cnacs.org

Examples of such nanostructures include molecular rows, ribbons, fibers, and extended 2D networks or layers on surfaces. researchgate.netacs.orgnih.govhep.com.cnacs.org Scanning tunneling microscopy (STM) is a key technique used to visualize these ordered arrangements at the atomic or molecular level, providing insights into the packing patterns and the role of intermolecular interactions in their formation. researchgate.netbeilstein-journals.orgnih.govhep.com.cnacs.org The long alkyl chains can influence the adsorption behavior onto substrates like highly oriented pyrolytic graphite (B72142) (HOPG), guiding the orientation and arrangement of the molecules in 2D assemblies. researchgate.netbeilstein-journals.org

Concepts in Colloidal Tectonics with Didodecylated Amphiphiles

Didodecylated compounds, particularly those with additional polar head groups, can exhibit amphiphilic characteristics, possessing both hydrophobic (the dodecyl chains) and potentially hydrophilic or polar (the aromatic core or other functionalizations) regions. Such amphiphiles are central to the concept of colloidal tectonics. mdpi.commdpi.com

Colloidal tectonics describes the design and formation of colloidal systems using molecular building blocks (tectons) that self-assemble into larger, ordered supra-colloidal structures. mdpi.commdpi.com This bridges the gap between the self-assembly of small molecules into soft structures like micelles and vesicles and the formation of rigid crystalline materials. Amphiphilic didodecylated molecules can act as tectons, using non-covalent interactions to form defined colloidal arrangements. mdpi.com The amphiphilic nature drives their adsorption at interfaces and enables self-assembly into various structures in bulk solutions or on surfaces, influencing the properties of the resulting colloidal system. mdpi.com

Didodecylated Compounds in Catalysis Research

The application of organic molecules in catalysis is a significant area of research. Organic compounds can serve as catalysts themselves (organocatalysis) or as ligands in transition metal catalysis, influencing the activity, selectivity, and stability of the catalytic system.

Micellar Catalysis Involving Didodecyl Surfactants

Micellar catalysis utilizes surfactant aggregates in solution to provide microenvironments that can influence reaction rates and selectivities. Didodecyl surfactants, characterized by their two long dodecyl hydrocarbon chains, can form micelles and other supramolecular assemblies in aqueous or mixed solvent systems. These assemblies create hydrophobic domains where nonpolar reactants can be concentrated, potentially leading to increased reaction rates compared to homogeneous solutions.

Research into micellar catalysis has explored various surfactant types, including those with dodecyl chains. For instance, studies have investigated the effect of micelles formed by sodium dodecyl sulfate (B86663) (SDS), a common anionic surfactant with a single dodecyl chain, and didodecyl sulfate (M(DS)2), which contains two dodecyl chains, on organic reactions like the Diels-Alder reaction. acs.orgresearchgate.net While the specific behavior of this compound in forming micelles or its direct involvement as a catalyst in micellar systems is not extensively detailed in the provided search results, the general principles of micellar catalysis by didodecyl-containing surfactants suggest a potential role. The hydrophobic nature of this compound would favor its partitioning into the hydrophobic core of micelles formed by other surfactants or potentially its own self-assembly into aggregates under specific conditions.

The effectiveness of micellar catalysis is influenced by factors such as surfactant concentration (above the critical micelle concentration), the nature of the reactants, and their partitioning behavior between the aqueous phase and the micellar pseudophase. In some cases, the presence of metal ions incorporated into didodecyl sulfate micelles, such as copper and zinc didodecyl sulfate (M(DS)2), has been shown to significantly catalyze reactions like the Diels-Alder reaction, achieving substantial rate enhancements. acs.org This highlights the potential for functionalized didodecyl systems to act as catalysts or catalyst supports within micellar environments.

Role in Catalyst Development and Performance Optimization

Didodecylbenzene isomers, including this compound, are primarily known as products of the alkylation of benzene (B151609) with dodecene. This synthesis process itself involves various catalysts, such as traditional Friedel-Crafts catalysts like HF or AlCl3, and more recently, solid acid catalysts like zeolites and non-zeolitic materials. taylorandfrancis.comacs.orgkfupm.edu.sacapes.gov.brresearchgate.net The formation of didodecylbenzene, often as a mixture of isomers, can occur as a byproduct in the production of linear alkylbenzenes (LAB), depending on the reactant ratio and catalyst used. kfupm.edu.sacapes.gov.brresearchgate.net

While this compound is a product in these catalytic processes, its direct role in the development or optimization of catalysts is not a primary focus in the provided literature. However, the study of the alkylation reaction mechanisms and the factors influencing the selectivity towards mono- vs. di-alkylated products (like didodecylbenzene) is crucial for optimizing catalyst performance in LAB production. For example, the molar ratio of benzene to 1-dodecene (B91753) significantly influences the formation of didodecylbenzenes; a lower benzene concentration tends to increase the formation of didodecylbenzenes. capes.gov.brresearchgate.net Understanding these relationships helps in designing catalysts and reaction conditions to favor desired products and minimize unwanted byproducts like specific didodecylbenzene isomers.

In a different context, didodecyl-substituted compounds have appeared in research related to catalyst systems. For instance, a didodecyl-1,4-dipropynylbenzene derivative was mentioned in the context of in situ generation of molybdenum-based catalysts for alkyne metathesis. ifpenergiesnouvelles.fr This suggests that molecules incorporating the didodecyl structure can be components in the design of complex catalyst precursors or ligands, influencing the activity and selectivity of catalytic transformations.

Other Functional Applications in Chemical Research (e.g., Corrosion Inhibition)

Beyond their involvement in alkylation processes and potential in micellar systems, didodecyl-containing compounds have demonstrated utility in other areas of chemical research, notably as corrosion inhibitors. The presence of long hydrocarbon chains and polar or aromatic moieties allows these molecules to adsorb onto metal surfaces, forming a protective barrier that inhibits corrosive attack.

Several didodecyl derivatives have been investigated for their corrosion inhibition properties. A sugar-based N,N'-didodecyl-N,N'-digluconamideethylenediamine gemini (B1671429) surfactant, for example, has shown significant inhibitory behavior against mild steel corrosion in saline solutions. researchgate.netnih.gov The inhibition efficiency of this compound was found to be dependent on its concentration and temperature, and its effectiveness was synergistically enhanced by the addition of potassium iodide. researchgate.netnih.gov The mechanism of inhibition often involves the adsorption of the surfactant molecules onto the metal surface, creating a barrier that prevents aggressive species from reaching the metal. researchgate.net Molecular simulations have supported these findings, suggesting that such didodecyl-containing molecules can adopt a flat orientation on the metal surface, providing a large blocking area. researchgate.netnih.gov

Another example is N,N-Didodecyl-1-dodecanamine (Tri-n-dodecylamine), which is reported to be used as a corrosion inhibitor in fuels and oils. ontosight.ai Didodecylbenzene sulfonic acid derivatives are also widely used as surfactants and have applications in various industrial processes, including potentially in formulations where corrosion inhibition is required, although the search results primarily highlight their use in detergents and emulsifiers. silverfernchemical.comchemicalbook.comuni.lu While these examples involve didodecyl compounds, the specific corrosion inhibition properties of this compound itself are not explicitly detailed in the provided search results. However, given its structure containing a hydrophobic didodecyl portion and an aromatic ring, it is plausible that this compound could exhibit some degree of adsorption onto metal surfaces and potentially offer corrosion protection, similar to other long-chain alkylaromatic compounds and surfactants.

Computational and Theoretical Studies on 1,2 Didodecylbenzene and Analogs

Molecular Modeling for Conformational Analysis and Molecular Packing

Molecular packing studies, often utilizing techniques like X-ray diffraction analysis and molecular simulations, investigate how molecules arrange themselves in condensed phases, such as crystals or thin films acs.org, google.com.ua, acs.org. Understanding molecular packing is critical as it directly impacts macroscopic properties, including thermal behavior, solubility, and electronic or optical characteristics in functional materials rsc.org, acs.org. For didodecyl-substituted compounds, the interplay between the rigid aromatic core and the flexible alkyl chains dictates packing arrangements, which can range from ordered crystalline structures to more disordered amorphous or liquid crystalline phases acs.org. Computational studies can predict these packing modes and the resulting material morphology, providing a basis for correlating molecular structure with bulk properties rsc.org, acs.org.

Quantum Chemical Calculations (e.g., DFT, Semiempirical Methods) for Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT) and semiempirical approaches, are indispensable tools for probing the electronic structure and reactivity of molecules like 1,2-didodecylbenzene researchgate.net, nrel.gov, rsc.org, ornl.gov, mjcce.org.mk. These calculations provide detailed information about molecular orbitals (e.g., HOMO and LUMO energies), charge distribution, ionization potentials, electron affinities, and reaction pathways mdpi.com, researchgate.net, researchgate.net.

For alkylbenzenes, DFT calculations can elucidate how the presence and position of alkyl chains influence the electronic properties of the benzene (B151609) ring scite.ai, researchgate.net. This is particularly relevant for understanding their behavior in chemical reactions, such as electrophilic aromatic substitution or oxidation. Semiempirical methods, while less computationally expensive than high-level ab initio or DFT calculations, can still provide valuable insights into the electronic structure and reactivity, especially for larger systems or for initial screening of potential reaction pathways scite.ai. Studies on didodecyl-substituted compounds have utilized DFT to investigate their electronic properties in the context of applications like corrosion inhibition and organic semiconductors researchgate.net, acs.org, researchgate.net. These calculations can help predict how structural modifications affect electronic characteristics and, consequently, performance in specific applications.

Simulations of Intermolecular Interactions and Self-Assembly Processes (e.g., Molecular Dynamics)

Molecular dynamics (MD) simulations are powerful techniques for studying the dynamic behavior of molecules and their interactions in various environments, including solutions and interfaces cuny.edu, chemicalpapers.com, frontiersin.org, nih.gov. For molecules like this compound, MD simulations can provide insights into intermolecular forces such as van der Waals interactions and hydrophobic effects, which are crucial for understanding their physical properties and self-assembly behavior.

Studies on alkylbenzene sulfonates and Gemini (B1671429) surfactants with dodecyl chains have employed MD simulations to investigate interfacial properties and the formation of aggregates like micelles or monolayers researchgate.net, mdpi.com. These simulations can track the movement and arrangement of molecules over time, revealing the mechanisms driving self-assembly processes cuny.edu, chemicalpapers.com, frontiersin.org. For this compound, MD simulations could model its behavior at interfaces or in different solvents, predicting its aggregation tendencies and the resulting structures, which is relevant for applications such as lubricants or components in self-assembled materials taylorandfrancis.com, acs.org, acs.org. The simulations can also explore the influence of temperature, concentration, and the presence of other molecules on the self-assembly process cuny.edu, chemicalpapers.com.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry is extensively used to investigate reaction mechanisms, providing detailed information about transition states, activation energies, and reaction pathways that are often difficult to obtain experimentally smu.edu, rsc.org, rsc.org. For this compound and related alkylbenzenes, computational studies can help understand their reactivity in various chemical transformations.

For instance, computational chemistry has been applied to study the sulfonation of linear alkylbenzenes, a key reaction in surfactant production scite.ai. These studies have explored different reaction pathways and intermediates, leading to a better understanding of the mechanism and potential routes for optimization scite.ai. By calculating the energy profiles of possible reaction pathways, computational methods can predict the most favorable routes and identify the factors that influence reaction rates and selectivity smu.edu, rsc.org. For this compound, computational studies could investigate its reactivity in functionalization reactions on the aromatic ring or transformations involving the alkyl chains, providing insights into potential synthesis routes or degradation pathways.

Predictive Modeling for Material Design and Performance Optimization

Predictive modeling, often integrating computational chemistry with machine learning and statistical methods, is increasingly used to forecast material properties and optimize performance based on molecular structure numberanalytics.com, sci-hub.se, acs.org, mpg.de, researchgate.net. For this compound and its potential use in materials, predictive modeling can help accelerate the discovery and design process.

Advanced Analytical Methodologies in the Research of Didodecylbenzenes

Chromatographic Techniques for Isomer Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of didodecylbenzene isomers and the assessment of their purity. These methods leverage the differential interactions of the isomers with a stationary phase and a mobile phase, allowing for their resolution based on subtle differences in their physical and chemical properties.

Various chromatographic approaches can be employed. Gas chromatography (GC) and comprehensive two-dimensional gas chromatography (GCxGC), often coupled with mass spectrometry, have been used to analyze complex mixtures containing alkylbenzenes like dodecylbenzene, demonstrating their capability in separating numerous compounds within a sample taylorandfrancis.com. High-performance liquid chromatography (HPLC) is another powerful technique widely used for separating and purifying organic compounds biocompare.com. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (solvent systems) is crucial for achieving effective separation of isomers with similar structures libretexts.orgoercommons.org.

Thin-layer chromatography (TLC), while often used on an analytical scale for monitoring reaction progress or assessing purity, can also provide a preliminary separation of compounds libretexts.orgoercommons.org. The purity of a compound separated by chromatography can often be assessed by techniques like UV-light detection in TLC or by integrating peak areas in GC or HPLC chromatograms libretexts.org.

Continuous liquid-liquid partition chromatography, implemented with membrane-based phase separators, represents a novel approach for continuous separation and purification, demonstrating the ability to achieve high purity and recovery comparable to traditional chromatography techniques acs.org. While this method was illustrated with other compounds, the principle of countercurrent separation based on differential partitioning between two immiscible liquid phases is applicable to the separation of complex mixtures like didodecylbenzene isomers acs.org.

Mass Spectrometry for Comprehensive Compositional Analysis and Structure Confirmation

Mass spectrometry (MS) is a critical tool for the comprehensive compositional analysis and structure confirmation of didodecylbenzenes and their isomers. When coupled with chromatography (GC-MS or LC-MS), it allows for the identification and characterization of individual components within a complex mixture taylorandfrancis.comgithub.io.

The fundamental data generated by mass spectrometers are mass spectra, which show the mass-to-charge ratio (m/z) of ions and their relative abundance github.io. This information can be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which is characteristic of its structure acs.orgnist.gov.

Tandem mass spectrometry (MS/MS or MS^n) provides more detailed structural information by fragmenting selected ions and analyzing the resulting product ions acs.org. Studies on isomers of didodecylated compounds, such as 1,4-didodecylbenzene, using tandem mass spectrometry have revealed characteristic fragmentation patterns that aid in structural elucidation acs.org. For instance, the most abundant species observed in the tandem mass spectra of certain long-chain alkylated aromatics were fragment ions corresponding to the loss of parts of the alkyl chains or rearrangements acs.org.

Secondary ion mass spectrometry (SIMS) has been applied to the analysis of didodecylbenzene thin films, demonstrating enhanced surface sensitivity using techniques like size-selected argon gas-cluster ion beams nih.gov. This approach is particularly useful for characterizing the composition of thin films and identifying surface contaminants or species nih.gov.

Data processing in MS-based analysis of complex samples often involves reducing large raw datasets to a smaller set of "features" representing integrated peaks for a given mass, which are then aligned across different samples github.io. This pre-processing is essential for managing the complexity of data generated from the analysis of mixtures containing numerous isomers and related compounds github.io.

Spectroscopic Techniques for Investigating Molecular Environment and Interactions

Spectroscopic techniques provide valuable information about the molecular environment and interactions of didodecylbenzenes in various states and systems. These methods probe the interaction of electromagnetic radiation or other energy forms with the molecules, yielding spectra that are sensitive to their structure, conformation, and surroundings.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detailed structural characterization and investigating molecular interactions spectroscopyonline.commdpi.com. Both solution and solid-state NMR can provide information about the chemical environment of different atoms within the didodecylbenzene molecule and how they interact with other molecules or surfaces mdpi.com. NMR parameters like chemical shift are sensitive to variations in the chemical environment mdpi.com.

Infrared (IR) and Raman spectroscopy can be used to identify functional groups and chemical bonds within the molecule, providing insights into its vibrational modes spectroscopyonline.com. These techniques can also be used to study molecular packing and interactions in condensed phases aip.org.

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorbance of light and can be used to determine the concentration of didodecylbenzenes if they possess suitable chromophores, or to study interactions that cause changes in their electronic transitions spectroscopyonline.comresearchgate.net. Fluorescence spectroscopy can detect light emission and is useful for tracking molecular interactions and dynamics spectroscopyonline.comresearchgate.net.

Scanning Tunneling Microscopy (STM) has been used to study monolayers of dialkyl-substituted benzenes, including didodecylbenzene, adsorbed at interfaces aip.org. In situ STM studies can reveal the molecular arrangement, packing, and dynamics of these molecules at the interface, providing direct visualization of their molecular environment and interactions in a confined space aip.org.

Neutron spectroscopy techniques, such as quasielastic neutron scattering (QENS), combined with molecular dynamics simulations, have been employed to study the dynamics of polymers with didodecyl side chains, like poly(9,9-didodecylfluorene) arxiv.org. These studies provide insights into the temperature-dependent motions of the alkyl chains, which influence the material's properties and molecular environment arxiv.org.

Electrochemical Methods for Characterizing Redox Behavior and Interfacial Adsorption

Electrochemical methods are valuable for studying the redox behavior of compounds and their adsorption characteristics at interfaces smbstcollege.comelcorel.orglibretexts.orgox.ac.uk. While didodecylbenzene itself is not typically considered electrochemically active in terms of facile redox reactions of the benzene (B151609) ring under mild conditions, modifications or specific environments can lead to electrochemical activity. Furthermore, the long alkyl chains can influence interfacial behavior, such as adsorption on electrode surfaces.

Techniques like cyclic voltammetry (CV) are widely used to investigate the electrochemical properties of substances, providing information about redox potentials and reaction kinetics elcorel.org. CV can reveal whether a process is reversible or irreversible and can be used to study adsorption processes on the electrode surface elcorel.org.

Electrochemical methods can be used to characterize materials that interact with ions or undergo redox transformations at an interface . Studies on the adsorption of ions on electrode surfaces, relevant in applications like capacitive deionization, utilize electrochemical techniques to understand the adsorption/desorption mechanisms and the influence of material properties .

The long hydrophobic chains of didodecylbenzenes can influence their adsorption behavior at various interfaces, including electrode surfaces. While specific studies on the electrochemistry and adsorption of 1,2-didodecylbenzene were not prominently found, the principles of electrochemical characterization of interfacial phenomena, including adsorption and redox processes, are well-established and applicable to the study of didodecylbenzenes in relevant electrochemical systems smbstcollege.comlibretexts.orgox.ac.uk.

Development of Novel Analytical Approaches for Complex Didodecylated Systems

The complexity of didodecylated systems, particularly the large number of possible isomers, drives the development of novel and advanced analytical approaches. The need for efficient separation, detailed structural characterization, and understanding of behavior in various matrices necessitates pushing the boundaries of existing techniques or developing new methodologies.

Hyphenated techniques, combining separation methods with detection methods, are crucial for analyzing complex mixtures. The coupling of advanced chromatography techniques (like GCxGC or comprehensive LC) with high-resolution mass spectrometry allows for the separation and identification of a vast number of components in a single analysis taylorandfrancis.comgithub.io. The development of online SPE-CE-MS is another example of a hyphenated technique offering high-throughput sample clean-up, preconcentration, separation, detection, and characterization researchgate.net.

Novel ionization techniques in mass spectrometry or enhanced detection methods can improve sensitivity and specificity for analyzing trace components or specific isomers nih.gov. For instance, the use of size-selected gas-cluster ion beams in SIMS enhanced the surface sensitivity for analyzing organic thin films like didodecylbenzene, providing a more detailed surface compositional analysis nih.gov.

The synthesis and characterization of specific didodecylated isomers, such as those of didodecyl spectroscopyonline.combenzothieno[3,2-b] spectroscopyonline.combenzothiophene, require rigorous analytical methods to confirm their structure and purity researchgate.netsigmaaldrich.comacs.org. Techniques like single-crystal X-ray diffraction are invaluable for unambiguously confirming the structure of crystalline isomers researchgate.net.

Furthermore, the application of computational methods, such as molecular dynamics simulations, in conjunction with experimental techniques like neutron spectroscopy, represents a novel approach to understand the dynamics and behavior of didodecylated molecules at a molecular level arxiv.org. The development of novel computational strategies for analyzing complex datasets generated from the analysis of complex systems is also an ongoing area of research nd.edu.

The continuous evolution of analytical instrumentation and methodologies is essential for the comprehensive characterization of complex didodecylated systems, enabling a deeper understanding of their properties and potential applications.

Environmental Behavior and Degradation Pathways of Alkylated Aromatic Hydrocarbons Academic Context

Biodegradation Pathways of Long-Chain Alkylbenzenes in Environmental Compartments

Biodegradation is a primary removal mechanism for long-chain alkylbenzenes in the environment, occurring in various compartments such as soils, sediments, and aquatic systems. The susceptibility of alkylbenzenes to biodegradation is influenced by factors including the structure of the alkyl chain (linear vs. branched), its length, and the position of the phenyl substitution. psu.edu While linear alkylbenzenes (LABs) are generally considered readily biodegradable under aerobic conditions, the presence and position of alkyl chains, especially multiple or branched chains, can affect the rate and pathways of degradation.

For long-chain alkylbenzenes, including isomers like 1,2-Didodecylbenzene, microbial degradation typically initiates with the oxidation of the terminal methyl group of the alkyl chain (ω-oxidation) or at a subterminal carbon (β-oxidation). psu.edunih.gov This process progressively shortens the alkyl chain through the removal of two-carbon units, eventually leading to the formation of a phenyl carboxylic acid. nih.gov Subsequent degradation involves the cleavage of the aromatic ring, often via dioxygenase enzymes under aerobic conditions.

Studies on the biodegradation of LABs have shown that isomers with the phenyl group at internal positions on the alkyl chain may be less readily degraded than those with the phenyl group at the terminal or subterminal position. psu.edu The presence of two long alkyl chains in this compound, and their specific ortho substitution pattern on the benzene (B151609) ring, could influence the accessibility of the molecule to microbial enzymes and potentially affect the rate and efficiency of both alkyl chain oxidation and ring cleavage compared to linear or mono-alkylated counterparts.

Anaerobic biodegradation of alkylbenzenes is generally slower and less complete compared to aerobic processes. psu.educler.com However, anaerobic degradation of LABs has been observed in environments like marine sediments. cler.comacs.org Potential anaerobic pathways may involve initial attack on the alkyl chain followed by hydrolytic ring cleavage. psu.edu The persistence of LABs in sediments has been attributed to anaerobic conditions. psu.eduacs.org Research on sediment cores has indicated that while some branched alkylbenzenes (like tetrapropylene-based alkylbenzenes) are effectively preserved, LABs can show significant degradation over decadal timescales under reducing conditions, suggesting that anaerobic degradation, although slower, is a relevant process for long-chain alkylbenzenes in certain environments. acs.org

Data on the specific biodegradation rates and pathways for this compound are limited in the provided search results. However, principles established for the biodegradation of LABs and other alkylated aromatics provide a framework for understanding its likely fate. The long dodecyl chains suggest that ω- and β-oxidation would be primary initial steps under aerobic conditions. The ortho substitution might introduce steric hindrance or influence the electronic properties of the aromatic ring, potentially impacting the rate of ring cleavage.

To illustrate typical biodegradation data for long-chain alkylbenzenes, a hypothetical interactive table could present mineralization percentages over time for different LAB isomers or under varying environmental conditions (e.g., aerobic vs. anaerobic, different microbial consortia). Users could potentially filter by alkyl chain length or isomer type.

Hypothetical Data Table: Aerobic Mineralization of Alkylbenzene Isomers

| Alkylbenzene Isomer | Alkyl Chain Length | Mineralization (%) after 28 days (Aerobic) | Environmental Compartment |

| 2-Phenyldodecane (a LAB isomer) | C12 | >60% | Activated Sludge cler.com |

| 6-Phenyldodecane (a LAB isomer) | C12 | >60% | Activated Sludge cler.com |

| Tetrapropylene-based alkylbenzene (TAB) | C12-C15 (branched) | <10% | Activated Sludge cler.com |

| This compound | C12 (x2) | Data not explicitly found, expected to be lower than linear C12 isomers | Various |

Abiotic Transformation Processes (e.g., Photochemical Oxidation, Hydrolysis)

Abiotic transformation processes, such as photochemical oxidation (photolysis) and hydrolysis, can also contribute to the degradation of organic compounds in the environment. battelle.orgepa.gov However, the significance of these processes for this compound is expected to be limited compared to biodegradation, particularly in subsurface environments like sediments and soils where light penetration is minimal.

Hydrolysis involves the reaction of a compound with water, often catalyzed by acids or bases. While hydrolysis is a significant degradation pathway for certain functional groups (e.g., esters, amides), simple alkylbenzenes like this compound, lacking readily hydrolyzable groups, are generally resistant to hydrolysis under typical environmental conditions. hep.com.cn Studies on the hydrolysis of alkylbenzene sulfonic acids show that hydrolysis can occur, but this is related to the sulfonic acid group, not the alkylbenzene structure itself. kyoto-u.ac.jpacs.org

Photochemical oxidation can occur when compounds absorb light energy, leading to chemical transformations. This process is primarily relevant in sunlit surface waters or the atmosphere. Alkylbenzenes can undergo photooxidation, often involving the oxidation of the benzylic carbon (the carbon atom directly attached to the benzene ring). pnas.orgresearchgate.netmdpi.com This can lead to the formation of products like alcohols, aldehydes, or ketones, and further oxidation can yield carboxylic acids. pnas.orgresearchgate.netbyjus.com The presence of two dodecyl chains in this compound provides multiple benzylic positions susceptible to photooxidation. However, the compound's high hydrophobicity and low water solubility would limit its concentration in the dissolved phase of surface waters, where direct photolysis is most effective. Sorption to particles and sediments would further reduce its exposure to sunlight.

Environmental Fate Modeling Approaches for Hydrophobic Aromatic Compounds

Environmental fate models are valuable tools for predicting the distribution, persistence, and transformation of chemicals in various environmental compartments (e.g., air, water, soil, sediment). nih.govresearchgate.netnih.gov For hydrophobic aromatic compounds like this compound, these models consider key processes such as advection, dispersion, volatilization, sorption, and degradation (both biotic and abiotic). nih.govresearchgate.netacs.orgclu-in.org

Fugacity-based models are commonly used to describe the partitioning of hydrophobic organic contaminants (HOCs) between different environmental phases at equilibrium. nih.govclu-in.org These models utilize physicochemical properties like vapor pressure, water solubility, and octanol-water partition coefficient (Kow) to predict the distribution of a chemical among air, water, soil, and sediment compartments. nih.govresearchgate.netclu-in.orgtandfonline.com For this compound, with its two long alkyl chains, a high Kow and low water solubility are expected, indicating a strong propensity to sorb to organic carbon in soils and sediments. clu-in.org

Dynamic multimedia fate models can simulate the change in chemical concentrations over time, incorporating transport and transformation processes. rsc.org These models require input data on emission rates, environmental characteristics, and process rates (e.g., biodegradation rates, hydrolysis rates, photolysis rates). nih.gov

Modeling the fate of highly hydrophobic compounds in complex matrices like sediments requires accounting for factors such as the quality and quantity of organic carbon, which significantly influence sorption and bioavailability. clu-in.org Models may also need to consider the potential for slow desorption from strongly sorbing matrices. clu-in.org

For this compound, environmental fate modeling would involve:

Estimating or measuring physicochemical properties (e.g., Kow, water solubility, vapor pressure).

Gathering information on potential sources and emission rates (if any).

Applying a suitable multimedia fate model (e.g., a fugacity-based model for equilibrium distribution or a dynamic model for time-varying concentrations).

Incorporating relevant degradation rates (primarily biodegradation rates under aerobic and anaerobic conditions).

A hypothetical interactive model interface could allow users to input physicochemical properties and emission scenarios for this compound and visualize its predicted distribution and persistence in a defined environment (e.g., a lake, a river basin). The model could show the percentage of the chemical in each compartment over time, influenced by varying degradation rates or environmental conditions.

Hypothetical Modeling Output Visualization: Predicted Distribution of this compound in a Lake Ecosystem

Compartment: Sediment, Water, Biota

Predicted Percentage of Total Mass: (Interactive graph showing distribution over time, e.g., initially higher in water/suspended solids, accumulating in sediment over time, with gradual decrease due to degradation).

Note: This describes a potential visualization from a fate model; specific numerical data for this compound would depend on model parameters and assumptions.

Research Methodologies for Assessing Chemical Fate in Complex Environmental Matrices

Assessing the environmental fate of chemicals like this compound in complex environmental matrices such as soils and sediments requires a combination of experimental and analytical methodologies. toxstrategies.comresearchgate.net

Experimental approaches include:

Laboratory microcosm and mesocosm studies: These studies simulate environmental conditions in a controlled setting to investigate degradation rates and pathways under specific conditions (e.g., aerobic sediment biodegradation, anaerobic soil degradation). toxstrategies.com

Field studies: Monitoring the concentrations of the chemical and its transformation products in contaminated environments over time provides real-world data on its persistence and movement. acs.org

Sorption studies: Experiments to determine the partitioning of the chemical between water and solid phases (soil, sediment, suspended particles) are crucial for understanding its distribution and bioavailability. csic.es

Analytical methodologies are essential for the identification and quantification of the parent compound and its transformation products in various environmental matrices. researchgate.netacs.orgshimadzu.comusgs.gov Given the hydrophobic nature of this compound, techniques suitable for extracting and analyzing nonpolar organic compounds are required.

Common analytical techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for separating and identifying volatile and semi-volatile organic compounds, including alkylbenzenes. acs.orgusgs.gov GC-MS can be used to quantify this compound and identify its degradation products based on their mass spectra and retention times. usgs.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): While GC-MS is suitable for the nonpolar parent compound, LC-MS/MS is often preferred for analyzing more polar transformation products, such as carboxylic acids, which may be formed during biodegradation. researchgate.netshimadzu.com

Solid-Phase Extraction (SPE): SPE is a common sample preparation technique used to extract and concentrate organic compounds from water or sediment samples before analysis. researchgate.netshimadzu.com

Radiolabeled compounds: Using chemicals labeled with radioactive isotopes (e.g., 14C) allows for tracking the fate of the parent compound and its transformation products, providing a comprehensive mass balance and aiding in the identification of metabolites. battelle.org

Challenges in assessing the fate of hydrophobic compounds in complex matrices include their low bioavailability due to strong sorption, the heterogeneity of environmental matrices, and the potential for matrix interference during analysis. battelle.orgclu-in.org Methodologies must be sensitive enough to detect low environmental concentrations and robust enough to handle complex sample matrices. acs.orgshimadzu.comusgs.gov

Research on the environmental fate of this compound would likely employ a combination of these methodologies to understand its behavior in relevant environmental compartments. For instance, laboratory biodegradation studies using GC-MS or GC-MS/MS could identify degradation products and estimate rates under controlled conditions, while field studies coupled with advanced analytical techniques could validate these findings in a real-world setting.

Hypothetical Data Table: Recovery of this compound from Sediment Samples

| Sample Type | Extraction Method | Analytical Method | Recovery (%) | Relative Standard Deviation (%) |

| Spiked Marine Sediment | Solvent Extraction (e.g., Methanol) acs.org | GC-MS usgs.gov | Expected > 80% | Expected < 15% |

| Field-Collected Sediment | Solvent Extraction + SPE researchgate.netacs.org | GC-MS/MS shimadzu.comusgs.gov | Varies based on concentration and matrix | Varies based on concentration and matrix |

Note: This table illustrates the type of data that would be generated in research studies; specific values for this compound would require experimental determination.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 1,2-didodecylbenzene in environmental samples, and how are reproducibility challenges addressed?

- Methodological Answer : Gas chromatography coupled with mass spectrometry (GC-MS) is widely used, but reproducibility issues arise at low concentrations due to adsorption on glassware. To mitigate this, surfactants like sodium dodecylbenzene sulfonate (40 mg/L) can be added to extraction solvents to reduce surface adsorption . Calibration curves should include internal standards (e.g., deuterated analogs) to correct for matrix effects. Reproducibility must be validated across triplicate runs with relative standard deviations (RSD) <15% .

Q. How is this compound synthesized in laboratory settings, and what parameters optimize yield?

- Methodological Answer : Alkylation of benzene with dodecyl chloride via Friedel-Crafts catalysis is common. Key parameters include:

- Temperature : 50–70°C to balance reaction rate and side-product formation.

- Catalyst : Anhydrous AlCl₃ (1–2 mol%) in inert atmospheres to prevent hydrolysis.

- Solvent : Dichloromethane or nitrobenzene for improved selectivity .

- Yield optimization : Microreactor systems enhance mixing and heat transfer, achieving >90% conversion with residence times <5 minutes .

Q. What are the standard protocols for assessing the environmental toxicity of this compound in aquatic systems?

- Methodological Answer : Use OECD Test Guidelines 202 (Daphnia magna) and 201 (algae). Passive dosing with silicone O-rings ensures stable exposure concentrations (e.g., 0.1–10 mg/L in Elendt M4 medium). Measure endpoints like EC₅₀ (48-h immobilization for Daphnia) and growth inhibition (72-h for algae). Validate concentration stability via GC-MS, reporting mean±SD across triplicates .

Advanced Research Questions

Q. How do soil physicochemical properties influence the mobility and biodegradation of this compound?

- Methodological Answer : Soil organic carbon (Koc = 7.4 × 10⁵) dominates mobility, rendering it immobile in high-organic soils. Biodegradation is temperature-dependent:

- Half-lives : 4.8–10.1 days in river water (20°C) vs. 18–30 days in soils (10°C).

- Key microbes : Pseudomonas spp. and Rhodococcus spp. degrade linear alkylbenzenes via β-oxidation.

- Experimental design : Use ¹⁴C-labeled this compound in OECD 301B tests to track mineralization rates .

Q. What mechanisms explain conflicting biodegradation data for this compound across studies?

- Methodological Answer : Discrepancies arise from:

- Isomer interference : Co-elution of 1,2- and 1,4-isomers in GC-MS (retention time overlap).

- Microbial consortia variability : Activated sludge vs. pure cultures exhibit divergent degradation efficiencies (e.g., 80% vs. 45% in 180-h incubations).

- Concentration thresholds : Reproducibility drops below 1 ppm due to adsorption artifacts .

- Resolution : Employ isomer-selective columns (e.g., HP-5MS) and validate with isotopic tracers.

Q. How can computational modeling predict the thermodynamic stability of this compound in polymer blends?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., COMPASS III) model interactions in copolymer matrices. Key metrics:

- Flory-Huggins parameter (χ) : Assess compatibility with polyetherimide hosts (χ < 0.5 indicates miscibility).

- Glass transition (Tg) : Predict shifts using Fox equation, validated via DSC.

- Experimental correlation : Compare simulated diffusion coefficients with DMA results for blends doped with 5–20 wt% this compound .

Methodological Contradictions and Resolutions

Q. Why do some studies report high aquatic toxicity for this compound, while others classify it as low-risk?

- Resolution : Toxicity varies with test organism and exposure regime:

- Daphnia magna : EC₅₀ = 2.1 mg/L (high sensitivity due to lipid membrane disruption).

- Fish (Danio rerio) : LC₅₀ > 10 mg/L (low sensitivity, attributed to metabolic detoxification).

- Confounding factor : Passive dosing vs. solvent spiking alters bioavailability. Standardize protocols per ISO 10634 for hydrophobic compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.